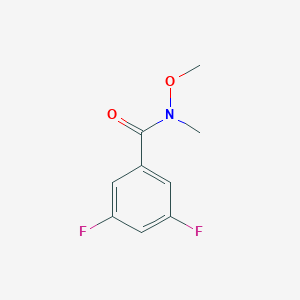

3,5-difluoro-N-methoxy-N-methylbenzamide

Description

Properties

IUPAC Name |

3,5-difluoro-N-methoxy-N-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO2/c1-12(14-2)9(13)6-3-7(10)5-8(11)4-6/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAGFTAKIGZFDQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC(=CC(=C1)F)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Solubility Profile & Solvent Selection: 3,5-Difluoro-N-methoxy-N-methylbenzamide

[1]

CAS Registry Number: 874889-34-6 Molecular Formula: C₉H₉F₂NO₂ Molecular Weight: 201.17 g/mol Compound Class: Weinreb Amide / Fluorinated Benzamide

Executive Summary

This compound is a specialized synthetic intermediate, primarily utilized as a "Weinreb amide" electrophile to synthesize 3,5-difluorophenyl ketones via nucleophilic addition (e.g., Grignard or organolithium reagents).

Its solubility is governed by the lipophilic 3,5-difluorophenyl core and the polar-aprotic N-methoxy-N-methyl amide functionality. It exhibits high solubility in chlorinated and polar aprotic solvents (DCM, THF), moderate-to-high solubility in ethers , and low solubility in water .[1]

Critical Application Note: For organometallic coupling (the primary use case), this compound must be dissolved in anhydrous, non-protic solvents (THF, Et₂O) to prevent reagent quenching.[1]

Physicochemical Basis of Solubility

Understanding the structural drivers allows for accurate solvent prediction in the absence of empirical values for every solvent system.[1]

| Structural Feature | Effect on Solubility |

| Difluorophenyl Ring | Increases lipophilicity (LogP) compared to non-fluorinated analogs. Enhances solubility in halogenated solvents (DCM, CHCl₃) and aromatics (Toluene).[1] |

| Weinreb Amide Group | Provides a polar handle, ensuring solubility in polar aprotic solvents (THF, EtOAc, DMF).[1] Prevents the strong intermolecular H-bonding seen in primary amides, resulting in a lower melting point (likely a viscous oil or low-melting solid). |

| Lack of H-Bond Donors | Renders the molecule aprotic .[1] It is compatible with strong bases (LDA, n-BuLi) provided the solvent is anhydrous.[1] |

Solubility Landscape

The following data categorizes solvents based on their suitability for synthesis , purification , and storage .

A. High Solubility (Primary Solvents)

Recommended for stock solutions and reaction media.[1]

-

Dichloromethane (DCM): Excellent solubility (>100 mg/mL). Standard solvent for synthesis and extraction.[1]

-

Tetrahydrofuran (THF): Excellent solubility.[1] The gold standard for downstream Grignard/Lithium reactions.[1]

-

Ethyl Acetate (EtOAc): High solubility.[1] Preferred for extraction and TLC spotting.[1]

-

Chloroform (CHCl₃): Excellent solubility.[1] Often used for NMR analysis.[1]

-

Dimethylformamide (DMF) / DMSO: High solubility, but difficult to remove.[1] Avoid unless necessary for specific nucleophilic substitutions.

B. Moderate Solubility

-

Diethyl Ether (Et₂O): Good solubility.[1] Useful for reactions requiring lower boiling points than THF.[1]

-

Toluene: Moderate to Good.[1] Useful for high-temperature reactions, though Weinreb amides are typically reacted at low temperatures (-78°C to 0°C).

-

Alcohols (MeOH, EtOH): Soluble, but chemically incompatible with downstream organometallic steps (protic solvents quench Grignard reagents).[1]

C. Low Solubility / Anti-Solvents[2]

Experimental Protocols

Protocol A: Visual Solubility Screen (Qualitative)

Use this rapid workflow to determine solvent suitability for process development.[1]

-

Preparation: Weigh 10 mg of this compound into a 4 mL clear glass vial.

-

Addition: Add 100 µL of the target solvent (starting concentration: 100 mg/mL).

-

Observation:

-

Clear Solution: Soluble (>100 mg/mL).[1]

-

Cloudy/Particles: Sonicate for 5 minutes at 25°C.

-

-

Dilution: If still cloudy, add solvent in 100 µL increments until clear or total volume reaches 2 mL (<5 mg/mL).

-

Result: Record the volume required for complete dissolution to calculate approximate solubility.

Protocol B: HPLC Solubility Determination (Quantitative)

Required for GMP or precise formulation data.[1]

-

Saturation: Add excess solid/oil compound to 2 mL of solvent in a sealed vial.

-

Equilibration: Shake at 25°C for 24 hours.

-

Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (hydrophobic filter prevents water clogging).[1]

-

Analysis: Dilute the filtrate 100-fold with Acetonitrile and inject onto HPLC.

-

Calculation: Compare peak area against a standard curve of known concentration in ACN.

Decision Workflows (Visualization)

Figure 1: Solvent Selection for Reaction & Processing

This logic tree guides the researcher through selecting the correct solvent based on the intended chemical transformation.[1]

Caption: Decision matrix for selecting solvents for this compound based on process stage.

Handling & Stability

-

Hygroscopicity: Weinreb amides can be slightly hygroscopic.[1] Store under nitrogen if using in strictly anhydrous reactions.[1]

-

Physical State: Typically a viscous oil or low-melting solid. If the compound has solidified in the bottle, gently warm to 40°C or dissolve in a small amount of DCM to transfer.[1]

-

Stability: Stable in neutral and acidic aqueous solutions for short periods (during workup).[1] Hydrolyzes slowly in strong base or strong acid with heat.[1]

References

-

ChemicalBook. (2024).[1] this compound - CAS 874889-34-6 Properties.Link

-

Sweeney, Z. K., et al. (2008).[1] Structure−Activity Relationship Studies of Novel Benzophenones Leading to the Discovery of a Potent, Next Generation HIV Nonnucleoside Reverse Transcriptase Inhibitor.[1] Journal of Medicinal Chemistry, 51(23), 7449–7458.[1] (Describes synthesis and handling of analogous fluorinated benzamides). Link

-

Nahm, S., & Weinreb, S. M. (1981).[1] N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.[1] (Foundational text on Weinreb amide solubility and reactivity). Link

-

PubChem. (2024).[1][2] Compound Summary for CAS 874889-34-6.[3] National Library of Medicine.[1] Link

Technical Guide: Safe Handling and Operational Protocols for 3,5-Difluoro-N-methoxy-N-methylbenzamide

Executive Summary

This guide defines the safety architecture for handling 3,5-difluoro-N-methoxy-N-methylbenzamide (CAS 874889-34-6).[1] While Weinreb amides are valued for their stability in preventing over-addition during ketone synthesis, the specific fluorination pattern of this derivative introduces distinct physicochemical hazards. The presence of the 3,5-difluoro motif increases lipophilicity, thereby enhancing dermal permeability compared to non-fluorinated analogues. This document outlines a self-validating safety protocol focusing on containment, exposure prevention during organometallic reactions, and emergency mitigation.

Chemical Identity & Physicochemical Profile[2][3]

Effective safety protocols begin with accurate identification.[2] The following data establishes the baseline for risk assessment.

| Parameter | Specification |

| Chemical Name | This compound |

| CAS Number | 874889-34-6 |

| Molecular Formula | C₉H₉F₂NO₂ |

| Molecular Weight | 201.17 g/mol |

| Physical State | Solid (typically off-white to white crystalline powder) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; sparing solubility in water. |

| Key Functional Group | Weinreb Amide (N-methoxy-N-methyl) |

| Reactive Moiety | Electron-deficient aromatic ring (due to 3,5-difluoro substitution) |

Comprehensive Hazard Analysis

Toxicology & Exposure Mechanisms

Unlike generic benzamides, the 3,5-difluoro substitution significantly alters the safety profile.

-

Enhanced Dermal Absorption: Fluorine substitution increases the partition coefficient (LogP), facilitating transport across the stratum corneum. Standard latex gloves are insufficient; nitrile or fluoropolymer laminates are required.

-

Hydrolysis Risks: Upon contact with strong acids or metabolic processing, the Weinreb moiety may release N,O-dimethylhydroxylamine , a known skin and respiratory irritant.

-

Combustion Byproducts: In the event of a fire, thermal decomposition releases Hydrogen Fluoride (HF) and Nitrogen Oxides (NOx), necessitating specific firefighting protocols (avoiding water jets that may solubilize HF into corrosive runoff).

Reactivity Hazards

The primary utility of this compound involves reactions with strong nucleophiles (e.g., Grignard reagents, Organolithiums).

-

Exothermicity: The chelation-controlled addition of nucleophiles to the Weinreb amide is exothermic. Lack of thermal control can lead to solvent boiling and runaway pressure buildup.

-

Incompatibility: Violent reaction with strong oxidizing agents and strong bases.

Engineering Controls & PPE (Hierarchy of Defense)

The following diagram illustrates the decision logic for selecting protective barriers based on the compound's properties.

Figure 1: Hazard-to-Control Logic Flow. The lipophilic nature of the fluorinated ring dictates the specific glove requirement.

Personal Protective Equipment (PPE) Standards

-

Respiratory: If handling >100 mg outside a hood (not recommended), use a P95/P3 particulate respirator.

-

Dermal: Double-gloving strategy. Inner glove: Nitrile (standard). Outer glove: High-breakthrough Nitrile or Laminate (e.g., Silver Shield) if handling solutions.

-

Ocular: Chemical splash goggles. Safety glasses are insufficient due to the risk of splash during quenching steps.

Operational Protocol: Organometallic Addition

The most hazardous operation involving this compound is its conversion to a ketone via organometallic addition (e.g., R-Li or R-MgBr). The following protocol ensures safety through process control .

Pre-Reaction Checklist (Self-Validating)

-

Moisture Check: Is glassware flame-dried/oven-dried? (Water reacts violently with organometallics).

-

Inert Atmosphere: Is the Argon/Nitrogen line active with a positive pressure bubbler?

-

Cooling Capacity: Is the dry ice/acetone bath prepared before reagent transfer begins?

Step-by-Step Synthesis Protocol

Step 1: Solvation

-

Dissolve this compound in anhydrous THF (Tetrahydrofuran) or Et₂O.

-

Safety Note: Concentration should typically not exceed 0.5 M to allow for efficient heat dissipation.

Step 2: Cryogenic Cooling

-

Cool the solution to -78°C (Dry ice/Acetone) or 0°C (Ice/Water) depending on the nucleophile's reactivity.

-

Causality: Low temperature stabilizes the tetrahedral intermediate (chelated form), preventing over-addition and controlling the exotherm.

Step 3: Reagent Addition

-

Add the organometallic reagent (e.g., Methyl Lithium) dropwise via syringe or cannula.

-

Critical Limit: Rate of addition must ensure internal temperature does not rise >5°C above setpoint.

Step 4: Controlled Quench

-

The Danger Zone: Quenching is the highest risk step.

-

Pour the cold reaction mixture into a vigorously stirring saturated aqueous NH₄Cl solution.

-

Mechanism:[3][4] This protonates the alkoxide intermediate, collapsing it to the ketone and releasing N,O-dimethylhydroxylamine.

Workflow Visualization

Figure 2: Operational workflow for Weinreb Amide functionalization. Red nodes indicate high-risk critical control points.

Emergency Response & Waste Management

Spill Response

-

Evacuate: Clear the immediate area of personnel.

-

PPE Up: Don full PPE including respiratory protection if powder is airborne.

-

Contain: Cover spill with a dry absorbent pad or vermiculite. Do not use water (spreads the lipophilic compound).

-

Clean: Wipe surfaces with DCM or Acetone, followed by soap and water.

First Aid

-

Skin Contact: Immediately wash with soap and water for 15 minutes. Note: Because of the fluorine content, if irritation persists, consult a physician regarding potential fluoride ion exposure (though unlikely from the amide bond itself, it is a conservative precaution).

-

Eye Contact: Flush with water for 15 minutes, lifting eyelids.

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.[5]

Waste Disposal

-

Classification: Halogenated Organic Waste.

-

Segregation: Do not mix with strong acids or oxidizers in the waste stream.

-

Labeling: Clearly label as "Contains Fluorinated Organics" to alert downstream waste handlers of potential HF generation during incineration.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 52944206, Weinreb's amide. Retrieved from [Link]

-

Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. (Mechanistic grounding for stability/reactivity).[3] Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Fluorine compounds. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of 3,5-Difluorophenyl Ketones: A Robust and Scalable Protocol Using Weinreb Amide Chemistry

An Application Note for Medicinal and Process Chemistry

Abstract: The 3,5-difluorophenyl ketone moiety is a critical pharmacophore in numerous active pharmaceutical ingredients (APIs) and agrochemicals. Its synthesis demands a reliable, high-yield, and scalable method that avoids common pitfalls such as over-addition by organometallic reagents. The Weinreb-Nahm ketone synthesis provides an elegant solution to this challenge. This application note presents an in-depth guide and a field-proven, two-step protocol for the synthesis of 3,5-difluorophenyl ketones, commencing from 3,5-difluorobenzoyl chloride. We will first detail the preparation of the key intermediate, N-methoxy-N-methyl-3,5-difluorobenzamide (the Weinreb amide), followed by its clean conversion to a target ketone using a Grignard reagent. The causality behind critical experimental steps is explained to ensure reproducibility and empower researchers to adapt the methodology for various substrates.

The Strategic Advantage of the Weinreb-Nahm Synthesis

The synthesis of ketones via the addition of highly reactive organometallic reagents (like Grignard or organolithium reagents) to acylating agents such as acid chlorides or esters is often plagued by a lack of control. The initially formed ketone product is typically more reactive than the starting material, leading to a second nucleophilic attack ("over-addition") that yields a tertiary alcohol as a significant byproduct.[1][2]

The Weinreb-Nahm synthesis, discovered in 1981, circumvents this fundamental issue by employing an N-methoxy-N-methylamide, commonly known as the Weinreb amide.[3] The genius of this approach lies in the intermediate formed upon nucleophilic addition. The organometallic reagent attacks the amide carbonyl to form a tetrahedral intermediate, which is uniquely stabilized by chelation between the carbonyl oxygen, the methoxy oxygen, and the metal cation (e.g., MgX) of the Grignard reagent.[3][4] This five-membered chelated intermediate is remarkably stable at low temperatures and does not collapse to the ketone until an acidic or aqueous workup is performed.[5][6] This stability effectively protects it from a second equivalent of the nucleophile, thus ensuring a clean, high-yield conversion to the desired ketone upon quenching.

Mechanism: Halting the Reaction at the Ketone Stage

The stability of the chelated intermediate is the cornerstone of this protocol's success.

Caption: The Weinreb-Nahm reaction mechanism.

Experimental Guide: A Two-Step Protocol

This synthesis is executed in two primary stages, each with its own dedicated protocol. It is imperative to perform these reactions in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Overall Synthesis Workflow

Caption: Two-step synthesis workflow.

Part A: Synthesis of N-methoxy-N-methyl-3,5-difluorobenzamide

This initial step converts the commercially available acid chloride into the stable Weinreb amide intermediate. The protocol uses pyridine as a base to neutralize the HCl byproduct of the reaction; alternatively, triethylamine can be used.[6][7]

Reagents and Materials

| Reagent/Material | CAS Number | Molecular Wt. | Quantity (10 mmol scale) | Notes |

| 3,5-Difluorobenzoyl chloride | 129714-97-2 | 176.55 g/mol | 1.77 g (1.25 mL) | Corrosive, reacts with moisture.[8][9] Handle with care. |

| N,O-Dimethylhydroxylamine HCl | 6638-79-5 | 97.54 g/mol | 1.07 g (1.1 eq) | Hygroscopic. Ensure it is dry. |

| Pyridine | 110-86-1 | 79.10 g/mol | 1.74 g (1.78 mL, 2.2 eq) | Anhydrous grade. Strong odor. |

| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | 50 mL | Anhydrous grade. |

| Saturated aq. NaHCO₃ | - | - | ~40 mL | For workup. |

| Brine (Saturated aq. NaCl) | - | - | ~20 mL | For workup. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 g/mol | As needed | For drying organic layer. |

Step-by-Step Protocol

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add N,O-dimethylhydroxylamine hydrochloride (1.07 g, 11.0 mmol). Add anhydrous dichloromethane (50 mL) to create a suspension.

-

Cooling: Place the flask in an ice-water bath and stir the suspension for 10-15 minutes until the internal temperature reaches 0 °C.

-

Addition of Acid Chloride: Slowly add 3,5-difluorobenzoyl chloride (1.77 g, 10.0 mmol) to the cold suspension via syringe.

-

Base Addition: Add anhydrous pyridine (1.74 g, 22.0 mmol) dropwise to the stirring mixture over 5 minutes. Causality Note: The slow addition of the base at 0 °C is crucial to control the exothermic reaction and prevent the formation of side products. The reaction should become a clear solution and then gradually form a white precipitate (pyridinium hydrochloride).

-

Reaction Monitoring: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting acid chloride is fully consumed.

-

Workup - Quenching: Carefully pour the reaction mixture into a separatory funnel containing 40 mL of saturated aqueous NaHCO₃ solution. Causality Note: This step neutralizes the excess acid and the pyridinium hydrochloride salt.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with 20 mL of saturated NaHCO₃ and 20 mL of brine.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product is often of high purity and can be used directly in the next step. If necessary, it can be further purified by silica gel column chromatography (e.g., using a gradient of 10-30% ethyl acetate in hexanes). The expected product is typically a colorless oil or a white solid.

Part B: Synthesis of 1-(3,5-Difluorophenyl)ethan-1-one

This second part demonstrates the core utility of the Weinreb amide by reacting it with methylmagnesium bromide to produce the corresponding methyl ketone. The protocol is broadly applicable to a wide range of Grignard reagents.[3][10]

Reagents and Materials

| Reagent/Material | CAS Number | Molecular Wt. | Quantity (8 mmol scale) | Notes |

| N-methoxy-N-methyl-3,5-difluorobenzamide | - | 201.17 g/mol | 1.61 g (8.0 mmol) | From Part A. |

| Methylmagnesium Bromide (MeMgBr) | 75-16-1 | - | 3.2 mL of 3.0 M in Ether (1.2 eq) | Highly reactive with water and protic solvents. |

| Tetrahydrofuran (THF) | 109-99-9 | 72.11 g/mol | 40 mL | Anhydrous grade, inhibitor-free. |

| Saturated aq. NH₄Cl | - | - | ~30 mL | For quenching. |

| Diethyl Ether or Ethyl Acetate | - | - | ~60 mL | For extraction. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 g/mol | As needed | For drying. |

Step-by-Step Protocol

-

Reaction Setup: Ensure all glassware is rigorously flame-dried or oven-dried and cooled under an inert atmosphere (Nitrogen or Argon). To a 100 mL flame-dried round-bottom flask, add the Weinreb amide from Part A (1.61 g, 8.0 mmol) and dissolve it in 40 mL of anhydrous THF.

-

Cooling: Cool the solution to 0 °C in an ice-water bath with magnetic stirring.

-

Grignard Addition: Add the methylmagnesium bromide solution (3.2 mL of 3.0 M solution in diethyl ether, 9.6 mmol) dropwise via syringe over 10-15 minutes. Causality Note: Maintaining a low temperature during the addition is critical to ensure the stability of the chelated tetrahedral intermediate and prevent potential side reactions. A slight color change or increase in viscosity may be observed.

-

Reaction Monitoring: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor by TLC for the disappearance of the Weinreb amide.

-

Workup - Quenching: Cool the reaction mixture back to 0 °C and quench it by slowly adding 30 mL of saturated aqueous ammonium chloride (NH₄Cl) solution. Stir vigorously for 10 minutes. Causality Note: The NH₄Cl solution is a mild acid source that hydrolyzes the stable intermediate to the ketone and also neutralizes any unreacted Grignard reagent without causing significant side reactions.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 20 mL).

-

Washing and Drying: Combine the organic extracts and wash with 20 mL of brine. Dry the solution over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by silica gel column chromatography (e.g., using 5-15% ethyl acetate in hexanes) to yield the pure 3,5-difluorophenyl ketone.

Expected Results for Various Grignard Reagents

| Grignard Reagent (R-MgX) | R-Group | Expected Ketone Product | Typical Yield Range |

| Methylmagnesium Bromide | -CH₃ | 1-(3,5-Difluorophenyl)ethan-1-one | 85-95% |

| Ethylmagnesium Bromide | -CH₂CH₃ | 1-(3,5-Difluorophenyl)propan-1-one | 80-90% |

| Phenylmagnesium Bromide | -C₆H₅ | (3,5-Difluorophenyl)(phenyl)methanone | 80-90% |

| Vinylmagnesium Bromide | -CH=CH₂ | 1-(3,5-Difluorophenyl)prop-2-en-1-one | 75-85% |

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield in Part A | Incomplete reaction; poor quality reagents. | Ensure anhydrous conditions. Use fresh pyridine/triethylamine. Confirm activity of acid chloride (may degrade on storage). |

| Low Yield in Part B | Wet glassware/solvents deactivating Grignard reagent; poor quality Grignard reagent. | Rigorously dry all glassware and use anhydrous solvents. Titrate the Grignard reagent before use to confirm its concentration. |

| Tertiary Alcohol Detected | Reaction temperature too high during Grignard addition, causing intermediate breakdown; workup too slow. | Maintain the reaction at 0 °C or lower (e.g., -78 °C) during addition. Quench the reaction promptly once complete. |

| Starting Amide Remaining | Insufficient Grignard reagent; low reactivity. | Use a slight excess of Grignard reagent (1.2-1.5 eq). If the Grignard reagent is sterically hindered, longer reaction times or gentle warming may be required. |

Conclusion

The Weinreb amide-mediated synthesis is an exceptionally reliable and versatile method for preparing 3,5-difluorophenyl ketones. Its primary advantage—the complete suppression of over-addition products—makes it an ideal choice for both small-scale discovery chemistry and large-scale process development where purity and yield are paramount.[3][11][12] The protocols detailed herein are robust and can be adapted to a wide variety of organometallic nucleophiles, providing predictable access to a diverse library of valuable ketone building blocks.

References

-

Title: Weinreb ketone synthesis - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Converting Amides to Aldehydes and Ketones Source: Chemistry Steps URL: [Link]

- Title: CN103073449A - Method for synthesizing N, O-dimethylhydroxylamine hydrochloride Source: Google Patents URL

-

Title: Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations Source: Molecules (MDPI) URL: [Link]

-

Title: Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents Source: ACS Omega URL: [Link]

-

Title: N-METHOXY-N-METHYLPENT-4-ENAMIDE Source: Organic Syntheses URL: [Link]

-

Title: Weinreb Amides as Privileged Acylating Agents for Accessing α-Substituted Ketones Source: CHIMIA URL: [Link]

-

Title: Grignard Reaction - Common Conditions Source: Organic Chemistry Data URL: [Link]

-

Title: Synthesis of N, O-dimethylhydroxylamine hydrochloride Source: ResearchGate URL: [Link]

-

Title: An Easy and Convenient Synthesis of Weinreb Amides and Hydroxamates Source: Organic Chemistry Portal URL: [Link]

-

Title: How do you prepare a Weinreb amide? Source: TutorChase URL: [Link]

-

Title: SYNTHESIS OF CARBONYL COMPOUNDS BEARING A 9-FLUORENYL RADICAL CLOCK VIA A WEINREB AMIDE Source: Organic Syntheses URL: [Link]

-

Title: Grignard Reaction (RMgX + Weinreb Amide) Source: Common Organic Chemistry URL: [Link]

-

Title: Investigation on reaction design in Synthesis of Ketones via Utilizing Thioesters as “Radical Weinreb Amides” Source: UT Dallas Treasures URL: [Link]

-

Title: Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents under thermodynamic control vs. kinetic control of N,N-Boc2-amides Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

-

Title: Reactions of Grignard Reagents Source: Master Organic Chemistry URL: [Link]

-

Title: Synthesis of hydroxamates (Weinreb amides) Source: Organic Chemistry Portal URL: [Link]

-

Title: Weinreb amides Source: PNAS URL: [Link]

-

Title: A Process For Preparation Of 3,5 Difluorobenzyl Derivatives Source: Quick Company URL: [Link]

-

Title: [Problem] Weinreb-Ketone synthesis / Isoxazoles Source: Reddit URL: [Link]

Sources

- 1. Grignard Reaction - Common Conditions [commonorganicchemistry.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 4. Converting Amides to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 5. utd-ir.tdl.org [utd-ir.tdl.org]

- 6. Weinreb amides [pubsapp.acs.org]

- 7. N,O-Dimethylhydroxylamine Hydrochloride | 6638-79-5 | TCI AMERICA [tcichemicals.com]

- 8. CAS 129714-97-2: 3,5-Difluorobenzoyl chloride | CymitQuimica [cymitquimica.com]

- 9. 3,5-Difluorobenzoyl chloride 98 129714-97-2 [sigmaaldrich.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. researchgate.net [researchgate.net]

- 12. Hydroxamate synthesis by acylation [organic-chemistry.org]

Application Notes and Protocols for Reactions Involving 3,5-Difluoro-N-methoxy-N-methylbenzamide

Introduction: The Strategic Advantage of the 3,5-Difluoro Weinreb Amide in Synthesis

N-methoxy-N-methylamides, commonly known as Weinreb amides, represent a cornerstone of modern organic synthesis for the preparation of ketones and aldehydes.[1][2] Their utility stems from the formation of a stable, chelated tetrahedral intermediate upon addition of organometallic reagents (e.g., Grignard or organolithium reagents).[2] This intermediate resists further nucleophilic attack until acidic workup, thereby preventing the over-addition that plagues reactions with other acylating agents like esters or acid chlorides.[1][2]

The subject of this guide, 3,5-difluoro-N-methoxy-N-methylbenzamide, incorporates a strongly electron-withdrawing 3,5-difluorophenyl group. This structural feature imparts unique electronic properties to the molecule and its subsequent reaction products. The fluorine atoms enhance the electrophilicity of the carbonyl carbon, which can influence reaction rates and substrate scope. Moreover, this electronic effect carries over to the resulting 3,5-difluorophenyl ketone, impacting its stability and reactivity, particularly during the workup phase. This guide provides a detailed examination of the workup procedures for reactions involving this specialized Weinreb amide, offering field-proven insights and robust protocols for researchers in synthetic and medicinal chemistry.

Core Principles of the Workup: Navigating the Chemistry of Electron-Deficient Ketones

The workup for a reaction utilizing this compound follows the general trajectory for Weinreb amides but requires special attention due to the nature of the product. The primary goals of the workup are to:

-

Quench the Reaction: Safely neutralize any unreacted organometallic reagent and excess hydride.

-

Decompose the Intermediate: Hydrolyze the stable tetrahedral intermediate to liberate the desired ketone.[1]

-

Isolate the Product: Efficiently separate the ketone from aqueous and organic byproducts.

-

Purify the Product: Remove any remaining impurities to yield the final, high-purity compound.

A critical consideration for 3,5-difluorophenyl ketones is their heightened susceptibility to hydrate formation (a gem-diol) in the presence of water due to the electron-withdrawing nature of the difluorinated ring.[3][4] While often reversible, this can complicate purification and characterization. The protocols outlined below are designed to mitigate this and other potential side reactions.

Visualizing the General Reaction & Workup Workflow

The following diagram illustrates the typical sequence from the Weinreb amide reaction to the isolation of the purified ketone product.

Caption: General workflow for the synthesis and workup of 3,5-difluorophenyl ketones.

Detailed Experimental Protocols

Protocol 1: Standard Workup for Grignard Reaction

This protocol is optimized for a typical Grignard reaction (e.g., with Phenylmagnesium Bromide) with this compound on a 1-10 mmol scale.

I. Reaction Quenching and Intermediate Hydrolysis

-

Rationale: The quench step neutralizes the excess Grignard reagent and initiates the breakdown of the stable tetrahedral intermediate to form the ketone. A mild acid is preferred to prevent degradation of the electron-deficient ketone. Saturated ammonium chloride is an excellent choice as it is acidic enough to facilitate hydrolysis while buffering the solution to prevent strongly acidic conditions.

-

Step-by-Step Procedure:

-

Cool the reaction vessel to 0 °C in an ice-water bath. This is crucial to manage the exothermic nature of the quench.

-

Slowly and with vigorous stirring, add saturated aqueous ammonium chloride (NH₄Cl) solution dropwise to the reaction mixture. A typical volume is 2-3 mL per mmol of Weinreb amide.

-

Continue stirring for 10-15 minutes at 0 °C, then allow the mixture to warm to room temperature. The appearance of a white precipitate (magnesium salts) is normal.

-

II. Liquid-Liquid Extraction

-

Rationale: This step partitions the desired organic product into a water-immiscible solvent, leaving inorganic salts and water-soluble byproducts (like N,O-dimethylhydroxylamine hydrochloride) in the aqueous phase. Ethyl acetate is a common choice due to its good solvating power for a wide range of organic compounds.

-

Step-by-Step Procedure:

-

Transfer the quenched reaction mixture to a separatory funnel.

-

Add ethyl acetate (EtOAc) to the funnel. A volume equal to or greater than the reaction volume is recommended.

-

Shake the funnel vigorously for 30-60 seconds, ensuring to vent frequently to release any pressure buildup.

-

Allow the layers to separate completely. The organic layer is typically the upper layer.

-

Drain the lower aqueous layer.

-

Wash the organic layer sequentially with:

-

Dilute HCl (e.g., 1 M) to remove any remaining amine byproducts.

-

Saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any excess acid.

-

Brine (saturated aqueous NaCl) to reduce the amount of water dissolved in the organic layer.[3]

-

-

Perform a back-extraction of the combined aqueous layers with a fresh portion of EtOAc to recover any dissolved product.

-

Combine all organic layers.

-

III. Drying and Solvent Removal

-

Rationale: Residual water in the organic layer can interfere with purification and promote hydrate formation of the product upon concentration. A drying agent like anhydrous sodium sulfate or magnesium sulfate is used to remove this water.

-

Step-by-Step Procedure:

-

Add anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to the combined organic extracts. Add until the drying agent no longer clumps together.

-

Stir for 15-20 minutes.

-

Filter the mixture through a fluted filter paper or a cotton plug to remove the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

IV. Purification

-

Rationale: The crude product will likely contain minor impurities. Silica gel column chromatography is the most common method for purifying fluorinated aromatic ketones.

-

Step-by-Step Procedure:

-

Prepare a silica gel column using a suitable solvent system. A mixture of hexanes and ethyl acetate is a good starting point, with the polarity adjusted based on TLC analysis of the crude product.

-

Dissolve the crude product in a minimal amount of dichloromethane or the column eluent.

-

Load the solution onto the column and elute with the chosen solvent system.

-

Collect fractions and analyze by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 3,5-difluorophenyl ketone.

-

Data Summary: Solvent and Reagent Selection

| Step | Reagent/Solvent | Rationale |

| Quenching | Saturated aq. NH₄Cl | Mildly acidic; effectively hydrolyzes the intermediate while minimizing risk of product degradation. |

| Dilute aq. HCl (1 M) | An alternative that ensures complete hydrolysis, but care must be taken with sensitive substrates. | |

| Extraction | Ethyl Acetate (EtOAc) | Good general-purpose solvent for a wide range of ketones. |

| Dichloromethane (DCM) | Can be effective but may form emulsions more readily. | |

| Drying | Anhydrous Na₂SO₄ / MgSO₄ | Efficiently removes dissolved water from the organic phase. |

| Purification | Silica Gel | Standard stationary phase for chromatography of moderately polar organic compounds. |

| Hexanes/Ethyl Acetate | Common mobile phase, easily adjustable polarity for optimal separation. |

Troubleshooting and Advanced Considerations

-

Emulsion Formation: If an emulsion forms during extraction, adding brine can help to break it. Alternatively, filtering the entire mixture through a pad of Celite can be effective.

-

Product Hydration: If ¹H or ¹⁹F NMR analysis indicates significant hydrate formation, the sample can sometimes be dried by dissolving it in a solvent like toluene and removing the solvent azeotropically under reduced pressure. Storing the final product under an inert atmosphere and over a desiccant is also recommended.[3]

-

Alternative to Acidic Quench: In cases where the product is extremely acid-sensitive, a non-aqueous quench might be considered, although this is less common for Weinreb amide reactions.[5]

Mechanism Spotlight: Why the Weinreb Amide Workup is So Effective

The success of the Weinreb amide synthesis lies in the stability of the tetrahedral intermediate formed upon nucleophilic addition. This stability is due to the chelation of the metal cation (from the Grignard or organolithium reagent) by both the newly formed alkoxide and the N-methoxy oxygen atom.

Caption: Chelation stabilizes the tetrahedral intermediate, preventing over-addition.

This chelated intermediate is kinetically stable at low temperatures and does not readily collapse to form the ketone until a proton source is introduced during the aqueous workup.[2] This two-stage reactivity profile is what allows for the clean and high-yielding synthesis of ketones.

References

- Sloop, J. C. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(2), 23-31.

- Weinreb amides. (2000). Science.

- Singh, J., et al. (2019). Recent Developments in Weinreb Synthesis and Their Applications. ChemistrySelect, 4(46), 13435-13459.

- Li, G., et al. (2024). Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides. Beilstein Journal of Organic Chemistry, 20, 1076-1085.

- Weinreb ketone synthesis. (n.d.). Wikipedia.

- Sloop, J. C. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. SciSpace.

- Technical Support Center: Managing Hydration of Difluorin

- Synthesis of hydroxamates (Weinreb amides). (n.d.). Organic Chemistry Portal.

- Wang, F., et al. (2021). Electrochemical Arylation of Aldehydes, Ketones and Alcohols: from Cathodic Reduction to Convergent Paired Electrolysis.

- Bi, B. (2018). What does the hydrolysis of ketones yield? Quora.

- Sharp, S. P., & Steitz, A., Jr. (1958). U.S. Patent No. 2,826,537. Washington, DC: U.S.

- Pace, V., et al. (2018). Scope of the method with N-methyl-N-methoxyamides.

- West, T. K., et al. (2023). Synthesis of Ketones and Mono-fluorinated Ketones via Boron Enolates Formed by Substitution of Esters with Benzylboronic Esters. ChemRxiv.

- Stavber, S., Jereb, M., & Zupan, M. (2002). Direct α-Fluorination of Ketones Using N-F Reagents. Synthesis, 2002(18), 2609-2615.

- Synthesis of aryl ketones by acylation of arenes. (n.d.). Organic Chemistry Portal.

- Penning, T. D., et al. (2008). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 49(31), 4685-4688.

- Pashko, M. O., et al. (2025). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv.

- Reactions of Aldehydes and Ketones with W

- Pamar, V. (2022).

- van der Velde, J. (2020).

- Martin, R. (2017). Toward The Synthesis of Functionalized Poly (Ether Ether Ketone): Monitoring the meta-Fluorine Displacement in 3,5,4'-Trifluorobenzophenone. CORE Scholar.

- Pashko, M. O., & Yagupolskii, Y. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry.

- Workup for Polar and Water-Soluble Solvents. (n.d.). University of Rochester, Department of Chemistry.

- This compound synthesis. (n.d.). ChemicalBook.

Sources

Application Notes and Protocols for the Purification of Ketone Products from 3,5-difluoro-N-methoxy-N-methylbenzamide Reactions

Abstract

This comprehensive guide provides detailed application notes and robust protocols for the purification of ketone products synthesized via the Weinreb-Nahm reaction, specifically employing 3,5-difluoro-N-methoxy-N-methylbenzamide as the starting material. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the causal factors influencing purification strategies and offers step-by-step methodologies for achieving high purity. Key topics include the foundational principles of the Weinreb-Nahm ketone synthesis, management of reaction byproducts, and systematic protocols for extractive workup, column chromatography, and crystallization. Visual workflows and data-driven recommendations are included to empower scientists to overcome common purification challenges associated with these fluorinated compounds.

Introduction: The Significance of the Weinreb-Nahm Reaction in Synthesizing Fluorinated Ketones

The Weinreb-Nahm ketone synthesis stands as a cornerstone of modern organic chemistry for its remarkable ability to form carbon-carbon bonds in the synthesis of ketones.[1][2] Discovered in 1981 by Steven M. Weinreb and Steven Nahm, this method's primary advantage is its prevention of the common over-addition problem seen with more reactive acylating agents.[1][3] When organometallic reagents like Grignard or organolithium compounds are added to acid chlorides or esters, the reaction often proceeds to form a tertiary alcohol.[3][4] The Weinreb-Nahm amide, or N-methoxy-N-methylamide, circumvents this issue through the formation of a stable, chelated tetrahedral intermediate.[4][5] This intermediate is stable at low temperatures and only collapses to the ketone upon acidic workup, preventing a second nucleophilic attack.

The incorporation of fluorine into organic molecules is a widely adopted strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.[6][7][8] The 3,5-difluorobenzoyl moiety is a key structural motif in numerous biologically active compounds. Consequently, the reliable synthesis and purification of ketones derived from this compound are of paramount importance. This guide addresses the specific challenges and solutions inherent in the purification of these valuable products.

Core Challenges in the Purification of 3,5-Difluorophenyl Ketones

The purification of ketone products from this reaction, while generally straightforward, requires careful consideration of potential impurities and the physicochemical properties of the fluorinated product.

-

Unreacted Starting Materials: Both the Weinreb amide and the organometallic reagent (or its quenched byproducts) can persist if the reaction does not go to completion.

-

Over-addition Product: Although minimized, trace amounts of the tertiary alcohol can form, particularly if the reaction temperature is not carefully controlled.

-

Hydrolysis of the Weinreb Amide: The starting amide can hydrolyze back to the corresponding carboxylic acid (3,5-difluorobenzoic acid) during workup.

-

Byproducts from Grignard Reagent: Homocoupling of the Grignard reagent can lead to non-polar impurities.

The presence of two fluorine atoms on the aromatic ring alters the polarity and electronic properties of the target ketone, which must be factored into the selection of purification techniques.[9]

A Systematic Approach to Purification

A multi-step purification strategy is recommended, beginning with a carefully planned extractive workup, followed by column chromatography, and potentially concluding with crystallization for achieving the highest purity.

Caption: General workflow for the purification of ketones from Weinreb amide reactions.

Protocol 1: Extractive Workup

The initial workup is critical for removing the bulk of inorganic salts and water-soluble impurities.

Rationale: The reaction is typically quenched with a mild aqueous acid (e.g., saturated ammonium chloride solution or dilute HCl) to hydrolyze the stable tetrahedral intermediate and protonate any remaining organometallic species.[10][11] This is followed by extraction into an organic solvent. The choice of solvent is important; ethyl acetate is a common and effective choice. Issues like emulsion formation can sometimes occur, especially if the reaction mixture is not sufficiently diluted.[12][13] A brine wash is a standard final step to help break emulsions and remove residual water from the organic phase.[12]

Step-by-Step Protocol:

-

Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add saturated aqueous ammonium chloride solution with vigorous stirring. The amount should be sufficient to fully quench any unreacted organometallic reagent.

-

Phase Separation: Transfer the mixture to a separatory funnel. If the layers do not separate well, the addition of brine can help increase the density of the aqueous phase.[12]

-

Extraction: Extract the aqueous layer with ethyl acetate (or another suitable solvent like diethyl ether or dichloromethane) three times.[10]

-

Combine and Wash: Combine the organic layers and wash them sequentially with:

-

1M HCl (if the Grignard reagent was particularly basic and to ensure the N,O-dimethylhydroxylamine byproduct is protonated and water-soluble).

-

Saturated aqueous sodium bicarbonate (to neutralize any excess acid). Be cautious of gas evolution.[12]

-

Saturated aqueous sodium chloride (brine) to remove the bulk of the water.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Flash Column Chromatography

Flash column chromatography is the most common and effective method for separating the desired ketone from closely related organic impurities.[6]

Rationale: Silica gel is a polar stationary phase.[6] The separation is based on the differential partitioning of the components of the crude mixture between the stationary phase and the mobile phase (eluent). Less polar compounds will travel faster down the column, while more polar compounds will be retained longer. The fluorinated ketone product is typically of moderate polarity. By carefully selecting the eluent system, it can be effectively separated from less polar byproducts (e.g., homocoupled Grignard byproducts) and more polar impurities (e.g., unreacted Weinreb amide or the tertiary alcohol).

Step-by-Step Protocol:

-

TLC Analysis: Before running the column, analyze the crude product by Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A good starting point is a mixture of hexanes and ethyl acetate. The ideal system will give the product spot an Rf value of approximately 0.25-0.35.

-

Column Packing: Pack a glass column with silica gel, typically as a slurry in the initial, least polar eluent mixture.

-

Loading the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

-

Elution: Begin eluting the column with a non-polar solvent system (e.g., 95:5 hexanes:ethyl acetate). Gradually increase the polarity of the eluent (gradient elution) as the column runs.

-

Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified ketone.

| Compound Type | Typical Polarity | Elution Order (from Silica Gel) |

| Homocoupled Byproducts | Non-polar | 1st (elutes quickly) |

| 3,5-Difluorophenyl Ketone (Product) | Moderately Polar | 2nd |

| Unreacted Weinreb Amide | More Polar | 3rd |

| Tertiary Alcohol (Over-addition) | Most Polar | 4th (or retained on the column) |

| Caption: Expected elution order of components from a silica gel column. |

Protocol 3: Crystallization

For achieving analytical purity, crystallization is often the final and most effective step.

Rationale: Crystallization is a highly selective purification technique based on differences in solubility. A suitable solvent system is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble (allowing for hot filtration). The unique intermolecular interactions of fluorinated compounds can sometimes be exploited for effective co-crystallization or purification.[9]

Step-by-Step Protocol:

-

Solvent Screening: In small test tubes, test various solvents or solvent pairs (e.g., methanol, ethanol, isopropanol, hexanes/ethyl acetate, toluene) to find a system that meets the solubility criteria.[14]

-

Dissolution: In a flask, dissolve the ketone product in the minimum amount of the chosen solvent at its boiling point.

-

Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Further cooling in an ice bath or refrigerator can maximize the yield.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor.

-

Drying: Dry the crystals under vacuum to remove all traces of solvent. The melting point of the resulting crystals can be a good indicator of purity.[9][14]

Caption: Decision tree for selecting the appropriate purification strategy.

Purity Assessment

The purity of the final ketone product must be rigorously assessed using appropriate analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for determining the percentage purity of volatile compounds and identifying any minor impurities.[15][16]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the structure of the desired product and ensuring the absence of proton- or carbon-containing impurities.[17]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for analyzing less volatile compounds and confirming the molecular weight of the product.[6]

Conclusion

The purification of ketone products from reactions involving this compound is a critical step in the synthesis of many valuable compounds. By understanding the nature of potential impurities and applying a systematic purification approach encompassing extractive workup, column chromatography, and crystallization, researchers can consistently achieve high levels of purity. The protocols and guidelines presented in this document provide a robust framework for navigating the challenges associated with these specific fluorinated molecules, ultimately enabling the successful advancement of research and development projects.

References

-

Title: Synthesis, Structures and Co-Crystallizations of Perfluorophenyl Substituted β-Diketone and Triketone Compounds Source: MDPI URL: [Link]

-

Title: Synthesis of Fluorinated Ketones for Biological Evaluation at the GABA-B Receptor Source: eGrove URL: [Link]

-

Title: Grignard Reaction (RMgX + Weinreb Amide) Source: Common Organic Chemistry URL: [Link]

-

Title: Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]

-

Title: Weinreb ketone synthesis Source: Wikipedia URL: [Link]

-

Title: Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents Source: ACS Omega URL: [Link]

- Title: CN106045828A - Preparation method of 4,4'-difluorobenzophenone Source: Google Patents URL

-

Title: Synthesis of Calamitic Fluorinated Mesogens with Complex Crystallization Behavior Source: PMC URL: [Link]

-

Title: Weinreb amide workup extraction issues : r/OrganicChemistry Source: Reddit URL: [Link]

-

Title: Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings Source: International Journal of Organic Chemistry URL: [Link]

-

Title: [Problem] Weinreb-Ketone synthesis / Isoxazoles : r/Chempros Source: Reddit URL: [Link]

-

Title: Organic Reaction Workup Formulas for Specific Reagents Source: University of Rochester URL: [Link]

-

Title: Direct α-Fluorination of Ketones Using N-F Reagents Source: Organic Chemistry Portal URL: [Link]

-

Title: ANALYTICAL METHODS Source: Agency for Toxic Substances and Disease Registry (ATSDR) URL: [Link]

-

Title: Converting Amides to Aldehydes and Ketones Source: Chemistry Steps URL: [Link]

-

Title: Extraction and Quantitation of Ketones and Aldehydes from Mammalian Cells Using Fluorous Tagging and Capillary LC-MS Source: PubMed URL: [Link]

-

Title: CHEMICAL PURITY ANALYSIS Source: Agilent URL: [Link]

-

Title: Weinreb Ketone Synthesis Source: Organic Chemistry Portal URL: [Link]

-

Title: Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. Source: YouTube URL: [Link]

-

Title: Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. Kinetic N,N-Boc2 Amides Source: The Royal Society of Chemistry URL: [Link]

-

Title: Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings Source: Scientific & Academic Publishing URL: [Link]

-

Title: Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations Source: MDPI URL: [Link]

-

Title: Purifying ionic compounds by flash column chromatography Source: Biotage URL: [Link]

-

Title: Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines Source: ChemRxiv URL: [Link]

-

Title: A Process For Preparation Of 3,5 Difluorobenzyl Derivatives Source: Quick Company URL: [Link]

Sources

- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 2. Weinreb Ketone Synthesis | TCI EUROPE N.V. [tcichemicals.com]

- 3. youtube.com [youtube.com]

- 4. Weinreb Ketone Synthesis [organic-chemistry.org]

- 5. Converting Amides to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 6. egrove.olemiss.edu [egrove.olemiss.edu]

- 7. scispace.com [scispace.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Synthesis, Structures and Co-Crystallizations of Perfluorophenyl Substituted β-Diketone and Triketone Compounds [mdpi.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. reddit.com [reddit.com]

- 12. reddit.com [reddit.com]

- 13. rtong.people.ust.hk [rtong.people.ust.hk]

- 14. CN106045828A - Preparation method of 4,4'-difluorobenzophenone - Google Patents [patents.google.com]

- 15. agilent.com [agilent.com]

- 16. A Process For Preparation Of 3,5 Difluorobenzyl Derivatives [quickcompany.in]

- 17. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]

large-scale synthesis considerations for 3,5-difluoro-N-methoxy-N-methylbenzamide

An Application Note for the Large-Scale Synthesis of 3,5-difluoro-N-methoxy-N-methylbenzamide

Abstract

This document provides a comprehensive guide for the large-scale synthesis of this compound, a versatile Weinreb-Nahm amide intermediate crucial in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. The protocol detailed herein emphasizes scalability, safety, and efficiency, starting from the commercially available 3,5-difluorobenzoyl chloride. We delve into the rationale behind the chosen synthetic strategy, provide a detailed, step-by-step protocol, and outline critical process parameters, safety considerations, and analytical quality control methods. This guide is intended for researchers, chemists, and process development professionals engaged in multi-gram to kilogram-scale organic synthesis.

Introduction and Strategic Rationale

This compound (CAS 874889-34-6) is a key building block in organic synthesis.[1][2] As a Weinreb-Nahm amide, it serves as a robust precursor for the synthesis of ketones and aldehydes via reaction with organometallic reagents.[3] The major advantage of this functionality is its ability to form a stable, chelated tetrahedral intermediate upon addition of a nucleophile, which prevents the common problem of over-addition that plagues more reactive acylating agents like acid chlorides or esters.[3] This controlled reactivity is paramount for achieving high yields and purity in complex multi-step syntheses.

The 3,5-difluorobenzyl moiety is a common feature in various biologically active compounds, making this particular Weinreb amide a valuable intermediate.[4] For large-scale production, a synthetic route must be cost-effective, high-yielding, and procedurally simple. The chosen strategy involves the direct acylation of N,O-dimethylhydroxylamine with 3,5-difluorobenzoyl chloride. This approach is superior for scale-up due to:

-

High Efficiency: The reaction is typically high-yielding and proceeds cleanly under mild conditions.

-

Atom Economy: It is a direct coupling reaction with a simple workup.

-

Precursor Availability: Both 3,5-difluorobenzoyl chloride and N,O-dimethylhydroxylamine hydrochloride are commercially available, reducing the number of synthetic steps.[3]

While alternative methods starting from 3,5-difluorobenzoic acid are viable, they often require an initial activation step (e.g., conversion to the acid chloride with thionyl chloride or oxalyl chloride, or the use of coupling reagents), which adds a step to the process and may introduce additional impurities.[5][6][7] Therefore, for large-scale campaigns where the acid chloride is readily sourced, the direct acylation method is preferred.

Synthetic Workflow and Mechanism

The synthesis proceeds via a nucleophilic acyl substitution. N,O-dimethylhydroxylamine, liberated in situ from its hydrochloride salt by a base (triethylamine), attacks the electrophilic carbonyl carbon of 3,5-difluorobenzoyl chloride. The subsequent loss of a chloride ion yields the stable Weinreb amide product.

Caption: Synthetic workflow for this compound.

Detailed Large-Scale Synthesis Protocol

This protocol is designed for a nominal 100-gram scale and can be adapted for larger quantities.

Materials and Equipment

| Reagent/Solvent | CAS Number | Molecular Weight | Moles | Molar Equiv. | Quantity |

| 3,5-Difluorobenzoyl chloride | 129714-97-2 | 176.55 g/mol | 0.566 | 1.0 | 100 g |

| N,O-Dimethylhydroxylamine hydrochloride | 6638-79-5 | 97.54 g/mol | 0.595 | 1.05 | 58.0 g |

| Triethylamine (Et₃N) | 121-44-8 | 101.19 g/mol | 1.246 | 2.2 | 126.1 g (174 mL) |

| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | - | - | ~2.0 L |

| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | - | - | - | ~1.0 L |

| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | - | - | - | ~1.0 L |

| Saturated Sodium Chloride (Brine) | 7647-14-5 | - | - | - | ~500 mL |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | - | - | - | As needed |

Equipment:

-

5 L, 4-necked round-bottom flask or jacketed reactor

-

Overhead mechanical stirrer

-

500 mL pressure-equalizing dropping funnel

-

Thermometer or thermocouple probe

-

Inert gas (Nitrogen or Argon) inlet

-

Ice-water bath

-

Large separatory funnel (5 L)

-

Rotary evaporator with a suitable flask (e.g., 3 L)

-

Vacuum drying oven

Safety and Handling

-

General: All operations must be conducted in a well-ventilated chemical fume hood.[8] Personal Protective Equipment (PPE), including safety goggles, a face shield, a lab coat, and chemically resistant gloves (e.g., nitrile), is mandatory.[9]

-

3,5-Difluorobenzoyl Chloride: Corrosive and a lachrymator.[10] Reacts with water and moisture to release HCl gas. Handle with extreme care.

-

Triethylamine: Flammable liquid and vapor. Causes severe skin burns and eye damage.[11]

-

Dichloromethane: Suspected carcinogen. Avoid inhalation and skin contact.

-

Reaction Hazards: The reaction is exothermic. Slow and controlled addition of reagents is critical to manage the temperature.

Step-by-Step Experimental Procedure

-

Reactor Setup: Assemble the 5 L reactor with the overhead stirrer, thermometer, N₂ inlet, and dropping funnel. Ensure all glassware is dry. Purge the system with nitrogen for at least 15 minutes.

-

Initial Charge: Charge the reactor with N,O-dimethylhydroxylamine hydrochloride (58.0 g, 0.595 mol) and dichloromethane (1.0 L). Begin stirring to form a suspension.

-

Cooling: Cool the suspension to 0-5 °C using an ice-water bath.

-

Base Addition: Slowly add triethylamine (174 mL, 1.246 mol) to the stirred suspension over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C. A white precipitate of triethylamine hydrochloride will form. Stir the mixture at 0-5 °C for an additional 20 minutes.

-

Acid Chloride Addition: Prepare a solution of 3,5-difluorobenzoyl chloride (100 g, 0.566 mol) in dichloromethane (400 mL) and charge it to the dropping funnel. Add this solution dropwise to the cold reaction mixture over 60-90 minutes. Maintain the internal temperature below 10 °C throughout the addition.[11]

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature (20-25 °C). Stir for an additional 2-3 hours. Monitor the reaction for completion using TLC or HPLC (a sample quenched with methanol can be used for analysis).

-

Workup - Quenching and Washing:

-

Cool the reaction mixture again to 10-15 °C. Slowly and carefully quench the reaction by adding 1 M HCl (500 mL).

-

Transfer the entire mixture to a 5 L separatory funnel. Separate the layers.

-

Wash the organic layer sequentially with:

-

1 M HCl (500 mL)

-

Saturated NaHCO₃ solution (2 x 500 mL) - Caution: CO₂ evolution. Vent frequently.

-

Saturated brine solution (500 mL)

-

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and rinse the drying agent with a small amount of DCM. Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Product Isolation and Purification: The crude product is often a low-melting solid or an oil that solidifies upon standing.

-

If a solid, it can be further purified by recrystallization. A suitable solvent system is typically a mixture of heptane and ethyl acetate.

-

Dry the final product under vacuum at 30-40 °C to a constant weight.

-

Process Parameters and Characterization

| Parameter | Recommended Value / Observation | Rationale |

| Reaction Temperature | 0-10 °C during addition; RT for completion | Controls exothermicity and minimizes side reactions. |

| Reaction Time | 3-5 hours total | Ensures complete conversion. |

| Expected Yield | 85-95% | This is a high-yielding transformation. |

| Appearance | White to off-white solid | The pure product is a crystalline solid.[12] |

| Purity (by HPLC/GC) | >98% | Achievable with proper workup and purification. |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.20-7.30 (m, 2H), 6.95-7.05 (m, 1H), 3.55 (s, 3H), 3.35 (s, 3H) | Characteristic peaks for the aromatic protons and the N-methoxy, N-methyl groups. |

| ¹⁹F NMR (376 MHz, CDCl₃) | δ ~ -108 ppm | Single resonance corresponding to the two equivalent fluorine atoms. |

| Mass Spec (ESI+) | m/z 202.07 [M+H]⁺ | Confirms the molecular weight of the product. |

Conclusion

The protocol described provides a robust and scalable method for the synthesis of this compound. By utilizing the commercially available acid chloride and carefully controlling the reaction conditions, this key intermediate can be produced in high yield and purity. Adherence to the outlined safety procedures is essential for the successful and safe execution of this synthesis on a large scale. The resulting Weinreb amide is a stable, versatile building block ready for use in further synthetic transformations.

References

-

Organic Chemistry Portal. (n.d.). Synthesis of hydroxamates (Weinreb amides). Retrieved from [Link]

-

Suvchem Laboratory Chemicals. (n.d.). BENZAMIDE (FOR SYNTHESIS). Retrieved from [Link]

-

Zhu, J., et al. (2021). Weinreb Amide Approach to the Practical Synthesis of a Key Remdesivir Intermediate. The Journal of Organic Chemistry, 86(7), 5065–5072. Retrieved from [Link]

-

Loba Chemie. (2016). BENZAMIDE FOR SYNTHESIS MSDS. Retrieved from [Link]

-

Oxford Lab Fine Chem LLP. (n.d.). MATERIAL SAFETY DATA SHEET - BENZAMIDE. Retrieved from [Link]

-

Katritzky, A. R., et al. (2002). An efficient conversion of carboxylic acids into Weinreb amides. Arkivoc, 2002(xi), 39-44. Retrieved from [Link]

-

Wikipedia. (n.d.). Weinreb ketone synthesis. Retrieved from [Link]

-

Sapkota, K. (2022). Synthesis of a key building block for a metal-like carbon-based compound. DigitalCommons@EMU. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure for the Synthesis of Weinreb Amides. Retrieved from [Link]

-

Organic Syntheses. (n.d.). General Procedures for Weinreb Amide Synthesis. Retrieved from [Link]

-

Hoffman Fine Chemicals. (n.d.). This compound. Retrieved from [Link]

-

ChemRxiv. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Retrieved from [Link]

-

Organic Chemistry Portal. (2012). Preparation of Weinreb Amides from Carboxylic Acid via CDI Activation. Retrieved from [Link]

-

Niu, T., et al. (2009). A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids. Organic Letters, 11(19), 4474–4477. Retrieved from [Link]

-

Denmark Group. (n.d.). BMS-663068 A Process Chemistry Story. Retrieved from [Link]

-

Journal of Organic and Pharmaceutical Chemistry. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Retrieved from [Link]

- Google Patents. (n.d.). US5294742A - Process for preparing 3,5-difluoroaniline.

-

Quick Company. (n.d.). A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Retrieved from [Link]

- Google Patents. (n.d.). US9085565B2 - Process for the preparation of N-[5-(3,5-difluoro-benzyl)-1H-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-2-(tetrahydro-pyran-4-ylamino)-benzamide.

-

ResearchGate. (2002). An efficient conversion of carboxylic acids into Weinreb amides. Retrieved from [Link]

- Google Patents. (n.d.). JPH06239810A - Method for producing 3,5-difluoroaniline.

-

ChemBK. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. hoffmanchemicals.com [hoffmanchemicals.com]

- 2. chembk.com [chembk.com]

- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 4. US9085565B2 - Process for the preparation of N-[5-(3,5-difluoro-benzyl)-1H-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-2-(tetrahydro-pyran-4-ylamino)-benzamide - Google Patents [patents.google.com]

- 5. Hydroxamate synthesis by acylation [organic-chemistry.org]

- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 7. A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids [organic-chemistry.org]

- 8. benchchem.com [benchchem.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. CAS 129714-97-2: 3,5-Difluorobenzoyl chloride | CymitQuimica [cymitquimica.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. 2,4-Difluoro-N-methoxy-N-methylbenzamide | 198967-25-8 [sigmaaldrich.com]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Grignard Reactions with 3,5-difluoro-N-methoxy-N-methylbenzamide

Welcome to the technical support center for optimizing your Grignard reactions. This guide is specifically designed for researchers, scientists, and drug development professionals encountering yield issues when reacting a Grignard reagent with the Weinreb amide, 3,5-difluoro-N-methoxy-N-methylbenzamide. Our goal is to provide a logical, in-depth framework for diagnosing and resolving common experimental challenges, grounded in established chemical principles.

Introduction: The Power and Pitfalls of the Weinreb-Grignard Reaction

The addition of a Grignard reagent to a Weinreb-Nahm amide, such as this compound, is a powerful and widely used method for the synthesis of ketones.[1][2] Its major advantage over reactions with esters or acid chlorides is the remarkable stability of the intermediate tetrahedral adduct. This stability is achieved through chelation of the magnesium atom by both the carbonyl oxygen and the methoxy oxygen, which prevents the collapse of the intermediate and the subsequent, often problematic, second addition of the Grignard reagent.[3] This mechanism reliably stops the reaction at the ketone stage, preventing over-addition to form a tertiary alcohol.[1][3]

However, despite the robustness of the Weinreb amide, the success of the reaction is critically dependent on the quality and handling of the Grignard reagent itself. Low yields are a frequent complaint, and the root cause often lies in the preparation, quantification, or reaction conditions of this highly reactive organometallic species. This guide will walk you through a systematic troubleshooting process to identify and rectify the source of your low yield.

Visual Troubleshooting Guide

Begin your troubleshooting process with the following flowchart. Each node represents a critical checkpoint. Identify your primary symptom and follow the corresponding path to the detailed Q&A sections below.

Caption: A step-by-step flowchart for troubleshooting Grignard reaction failures.

Detailed Troubleshooting Guide

Issue 1: Grignard Reagent Quality and Concentration

The single most common cause of low yield is the quality of the Grignard reagent. These reagents are potent bases and nucleophiles, making them exquisitely sensitive to protic sources and oxidation.[4][5][6]

Q1: I used a commercial Grignard solution, or prepared it myself according to a standard procedure. Why is the concentration a potential issue?

A: The concentration of a Grignard reagent is never guaranteed. Commercial solutions degrade over time during storage, and self-prepared reagents can have formation yields well below 100%. Assuming the molarity on the bottle or a theoretical 100% yield is a frequent source of error, leading to incorrect stoichiometry in your reaction.

The Causality: Grignard reagents are quenched by atmospheric water and oxygen.[4][7] This degradation reduces the amount of active reagent in the solution. If you assume a 1.0 M concentration but it is actually 0.7 M, you are adding 30% less reagent than intended, making your Weinreb amide the excess reagent and directly limiting your theoretical yield.

Solution: Titrate Your Grignard Reagent. You must determine the precise concentration of the active Grignard reagent immediately before use.[4] Titration is a simple, rapid, and essential validation step. Several methods are effective.[8]

| Titration Method | Titrant | Indicator | Endpoint Color Change | Stoichiometry (Grignard:Titrant) |

| Iodine Titration | Iodine (I₂) in THF/LiCl | Self-indicating | Brown/Yellow to Colorless | 1:1 |

| Eastham Titration | sec-Butanol or Menthol | 1,10-Phenanthroline | Colorless to Persistent Violet/Red | 1:1 |

| Acid-Base Titration | Diphenylacetic Acid | Self-indicating | Colorless to Persistent Yellow | 1:1 |

See Protocol 1 for a detailed procedure on Iodine Titration.

Issue 2: Reaction Environment (Water and Air)

Q2: I know the reaction needs to be dry, but how critical is it really? What happens if my glassware or solvent isn't perfect?

A: It is absolutely critical. Grignard reagents react irreversibly and rapidly with water in an acid-base reaction to form an alkane, destroying the reagent.[5][7][9][10][11][12] This is often the primary reason for failure.[4]

The Causality: The carbon-magnesium bond is highly polarized, making the carbon atom strongly basic (pKa of a typical alkane is ~50).[5][13] Water (pKa ~15.7) is a vastly stronger acid and will readily protonate the Grignard reagent, rendering it useless for nucleophilic attack on the Weinreb amide.[5] Similarly, oxygen reacts to form alkoxides, further depleting the active reagent.[4]

Solution: Implement Rigorous Anhydrous and Inert Techniques.

-

Glassware: All glassware must be rigorously dried. Flame-drying under vacuum or oven-drying at >120°C for several hours immediately before assembly is mandatory.[14][15] Allow to cool under a stream of inert gas (Argon or Nitrogen).

-

Solvents: Use anhydrous grade solvents, preferably from a solvent purification system (SPS) or a freshly opened bottle. Anhydrous ethers like THF and diethyl ether are ideal as they solvate and stabilize the Grignard reagent.[6][16]

-

Atmosphere: The reaction must be maintained under a positive pressure of an inert gas (Argon or Nitrogen) from start to finish. Use septa and syringes for all reagent transfers.[10]

-

Magnesium: If preparing the reagent yourself, ensure the magnesium turnings are fresh and shiny. An oxide layer on the surface can inhibit the reaction.[15][17] Activating the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane is highly recommended.[14][15][18]

Issue 3: Reaction Parameters and Side Reactions

Q3: My reagent is titrated and my setup is dry, but my yield is still low and I recover a lot of starting material. What's happening?

A: This points to issues with the reaction conditions themselves, such as temperature or stoichiometry, which may be allowing side reactions to compete with the desired nucleophilic addition.

The Causality: While the Weinreb amide is designed to prevent over-addition, other side reactions can still occur.

-

Enolization: If your Grignard reagent is particularly bulky or basic, and your starting material has acidic alpha-protons (not the case for this compound, but a general concern), it can act as a base, deprotonating the starting material to form an enolate. This consumes the Grignard reagent and returns the starting material upon workup.[4][19][20]

-

Sub-optimal Temperature: Grignard additions are typically exothermic. Running the reaction at too high a temperature can promote side reactions. Conversely, some reactions require sufficient thermal energy to proceed at a reasonable rate. For Weinreb amides, addition is often performed at low temperatures (e.g., -78 °C to 0 °C) and allowed to warm to room temperature.[21][22][23]

Solution: Optimize Stoichiometry and Temperature.

-

Stoichiometry: Using your titrated Grignard concentration, add 1.1 to 1.5 equivalents of the Grignard reagent relative to the Weinreb amide. A slight excess ensures that trace amounts of water are quenched and helps drive the reaction to completion.[24]

-

Addition Mode & Temperature: Add the Grignard reagent slowly (dropwise) to a cooled solution (0 °C is a good starting point) of the Weinreb amide. Do not add the amide to the Grignard reagent, as this creates a high local concentration of the Grignard, which can favor side reactions. After addition, allow the reaction to warm slowly to room temperature and stir for 1-3 hours to ensure completion. Monitor by TLC or LC-MS if possible.

Sources

- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 2. Weinreb Ketone Synthesis | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 3. Weinreb Ketone Synthesis [organic-chemistry.org]